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Compound of Interest

Compound Name: SirReal1-O-propargyl

Cat. No.: B2704429 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the bioconjugation of SirReal1-O-
propargyl, a selective and potent Sirtuin 2 (Sirt2) inhibitor, using copper(I)-catalyzed azide-

alkyne cycloaddition (CuAAC) click chemistry.[1] This method allows for the stable and specific

attachment of SirReal1-O-propargyl to a variety of azide-modified molecules, including

proteins, nucleic acids, and imaging agents, facilitating the development of novel research tools

and potential therapeutics such as PROTACs (Proteolysis-Targeting Chimeras).[2][3]

Introduction
SirReal1-O-propargyl is a valuable chemical probe for studying the biological functions of

Sirt2, a member of the NAD+-dependent lysine deacetylase family. Sirt2 is implicated in various

cellular processes, including metabolic regulation, cell cycle control, and neurodegeneration.

The ability to conjugate SirReal1-O-propargyl to other molecules via click chemistry opens up

avenues for targeted delivery, activity-based protein profiling, and the creation of bifunctional

molecules like PROTACs designed to induce the degradation of Sirt2.[2][3]

Click chemistry, particularly the CuAAC reaction, is a robust and bioorthogonal ligation method

that forms a stable triazole linkage between an alkyne (present on SirReal1-O-propargyl) and

an azide-functionalized molecule. This reaction is highly efficient, specific, and can be

performed under mild, aqueous conditions, making it ideal for bioconjugation.
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Quantitative Data Summary
The following table summarizes key quantitative data related to SirReal1-O-propargyl and the

click chemistry reaction. Please note that reaction yields and kinetics for specific

bioconjugations will require experimental optimization.

Parameter Value Reference

SirReal1-O-propargyl

Target Sirtuin 2 (Sirt2)

IC50 2.4 µM

CuAAC Click Chemistry

Typical Reaction Time
30 - 60 minutes at room

temperature

Typical Reaction Yield >90% (with optimization)

Required Catalyst Copper(I)

Key Reagents

Alkyne-functionalized

molecule, Azide-functionalized

molecule, Copper(II) sulfate,

Reducing agent (e.g., Sodium

Ascorbate), Copper-stabilizing

ligand (e.g., THPTA)

Experimental Protocols
Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC) for Bioconjugation of SirReal1-
O-propargyl
This protocol provides a general method for the bioconjugation of SirReal1-O-propargyl to an

azide-modified biomolecule (e.g., a protein or oligonucleotide).

Materials:
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SirReal1-O-propargyl

Azide-functionalized biomolecule

Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in

water)

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

DMSO (for dissolving SirReal1-O-propargyl)

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

Preparation of Reagents:

Dissolve SirReal1-O-propargyl in a minimal amount of DMSO to prepare a concentrated

stock solution.

Prepare a fresh solution of sodium ascorbate.

Prepare the azide-functionalized biomolecule in the reaction buffer.

Pre-complexation of Copper Catalyst:

In a microcentrifuge tube, mix the CuSO4 stock solution and the THPTA ligand stock

solution in a 1:2 molar ratio.

Allow the mixture to stand for a few minutes to form the Cu(I)-THPTA complex.

Conjugation Reaction:

In a reaction tube, combine the azide-functionalized biomolecule and the SirReal1-O-
propargyl stock solution. The final concentration of the limiting reactant is typically in the
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low micromolar to millimolar range, depending on the application. A slight excess of one

reactant (often the smaller molecule, SirReal1-O-propargyl) can be used to drive the

reaction to completion.

Add the pre-complexed Cu(I)-THPTA catalyst to the reaction mixture. The final copper

concentration typically ranges from 50 to 250 µM.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final

concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

Gently mix the reaction and incubate at room temperature for 30-60 minutes. Protect the

reaction from light.

Reaction Quenching and Purification:

The reaction can be quenched by adding a chelating agent like EDTA to remove the

copper catalyst.

Purify the resulting bioconjugate using a suitable method to remove unreacted small

molecules, catalyst, and ligand. Options include size-exclusion chromatography, dialysis,

or affinity purification, depending on the nature of the biomolecule.

Protocol 2: Synthesis of a Propargylated SirReal
Analogue for Click Chemistry
This protocol is adapted from the synthesis of a propargylated SirReal analogue used in the

development of PROTACs. This demonstrates the feasibility of introducing a propargyl group

onto the SirReal scaffold for subsequent click chemistry.

Materials:

SirReal analogue with a suitable functional group for propargylation (e.g., a primary alcohol)

Propargyl bromide

A suitable base (e.g., sodium hydride)

Anhydrous solvent (e.g., THF)
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Standard organic synthesis workup and purification reagents (e.g., ethyl acetate, brine, silica

gel for chromatography)

Procedure:

Deprotonation: Dissolve the SirReal analogue in anhydrous THF under an inert atmosphere

(e.g., nitrogen or argon). Cool the solution to 0 °C and add sodium hydride portion-wise.

Alkylation: While stirring at 0 °C, add propargyl bromide dropwise to the reaction mixture.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several

hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

Workup: Once the reaction is complete, quench it by carefully adding water. Extract the

product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it

over anhydrous sodium sulfate, and concentrate it under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to obtain

the pure propargylated SirReal analogue.

Visualizations
Sirt2 Signaling Pathway
Sirt2 is a cytoplasmic deacetylase that plays a crucial role in various cellular processes by

deacetylating a wide range of protein substrates. Its activity impacts cellular metabolism, stress

responses, and cell cycle progression. Inhibition of Sirt2 by molecules like SirReal1 can

modulate these pathways.
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Caption: Sirt2 deacetylates various substrates, influencing key cellular pathways.

Experimental Workflow: SirReal1-O-propargyl
Bioconjugation
The following diagram illustrates the general workflow for conjugating SirReal1-O-propargyl to
an azide-modified biomolecule using CuAAC click chemistry.
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Bioconjugation Workflow
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Caption: A streamlined workflow for SirReal1-O-propargyl bioconjugation.

Logical Relationship: PROTAC Formation
SirReal1-O-propargyl can be used as a building block for creating Sirt2-targeting PROTACs.

This involves linking it to a ligand for an E3 ubiquitin ligase via a linker, which can be achieved

using click chemistry.
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PROTAC Assembly via Click Chemistry
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Caption: Assembling a Sirt2-targeting PROTAC using click chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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